Cas no 946427-03-8 (3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol)

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol structure
946427-03-8 structure
Product Name:3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Numéro CAS:946427-03-8
Le MF:C13H19BO3
Mégawatts:234.099164247513
MDL:MFCD16994289
CID:1082857
PubChem ID:57443272
Update Time:2024-10-25

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Propriétés chimiques et physiques

Nom et identifiant

    • 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • 3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenol
    • 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol
    • 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (ACI)
    • ALBB-027790
    • SCHEMBL257840
    • DTXSID50726480
    • MB15283
    • AKOS022193786
    • (4-HYDROXY-2-METHYLPHENYL)BORONIC ACID PINACOL ESTER
    • SY258371
    • CS-0089469
    • PHENOL, 3-METHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
    • 946427-03-8
    • 1-Hydroxy-3-methylbenzene-4-boronic Acid Pinacol Ester
    • 4-Hydroxy-2-methylphenylboronic Acid Pinacol Ester
    • KQELZLCLCNPDMC-UHFFFAOYSA-N
    • DA-19451
    • AS-38945
    • MFCD16994280
    • 3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol
    • 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
    • MDL: MFCD16994289
    • Piscine à noyau: 1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
    • La clé Inchi: KQELZLCLCNPDMC-UHFFFAOYSA-N
    • Sourire: OC1C=C(C)C(B2OC(C)(C)C(C)(C)O2)=CC=1

Propriétés calculées

  • Qualité précise: 234.1427246g/mol
  • Masse isotopique unique: 234.1427246g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 1
  • Complexité: 274
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 38.7Ų

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
B101698-2.5g
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8
2.5g
$ 64.00 2023-04-19
TRC
B101698-5g
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8
5g
$ 81.00 2023-04-19
TRC
B101698-25g
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8
25g
$ 98.00 2023-04-19
eNovation Chemicals LLC
D920273-5g
4-Hydroxy-2-methylphenylboronic Acid Pinacol Ester
946427-03-8 95%
5g
$910 2024-07-20
eNovation Chemicals LLC
Y1106719-5g
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8 95%
5g
$980 2024-07-23
abcr
AB416732-500 mg
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8
500mg
€224.90 2023-06-16
abcr
AB416732-1 g
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8
1g
€294.90 2023-06-16
abcr
AB416732-5 g
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8
5g
€924.50 2023-06-16
Chemenu
CM219328-25g
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8 95%+
25g
$1987 2022-08-31
eNovation Chemicals LLC
D546165-10g
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
946427-03-8 95%
10g
$1160 2024-05-24

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  rt → 25 °C; 2 h, 25 °C
1.2 Reagents: Water
Référence
Crisaborole intermediate, preparation method and application thereof in preparing crisaborole
, China, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Tetrabutylammonium fluoride Solvents: Acetone ,  Acetonitrile ,  Water ;  39 min, -5 °C
Référence
Metal-free borylation of electron-rich aryl (pseudo)halides under continuous-flow photolytic conditions
Chen, Kai; Cheung, Man Sing; Lin, Zhenyang; Li, Pengfei, Organic Chemistry Frontiers, 2016, 3(7), 875-879

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Potassium acetate ;  20 h, rt → 80 °C; 80 °C → rt
Référence
Arylpyrazole derivatives as FXR agonists and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Potassium acetate ;  20 h, rt → 80 °C; cooled
Référence
Preparation of 3-phenylisoxazole derivatives for treatment of dyslipidemia
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Solvents: Toluene ;  6 h, rt → 110 °C
Référence
Preparation of diol- or boron-containing pyrimidine and imidazo[1,2-a]pyridine, and quinoline derivatives as Bcr-abl tyrosine-kinase ligands capable of dimerizing in an aqueous solution, and methods of using same
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 90 °C
Référence
Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
Référence
Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors
, European Patent Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  24 h, 90 °C
Référence
Preparation of biphenyl compounds useful as immunomodulators for treatment of cancer, infectious diseases, and septic shock
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Solvents: Diethyl ether ;  18 h, rt
Référence
Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes
Craig, Austin; Kolks, Niklas; Urusova, Elizaveta A.; Zischler, Johannes; Brugger, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt → 95 °C; 6 h, 95 °C
Référence
Preparation of pyridine derivatives as tubulin-src kinase double target inhibitor and antitumor agents
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sodium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Polyethylene glycol ;  10.0 h, 90 °C
Référence
An improved procedure for the synthesis of arylboronates by palladium-catalyzed coupling reaction of aryl halides and bis(pinacolato)diboron in polyethylene glycol
Lu, Jie; Guan, Zhong-Zhi; Gao, Jian-Wu; Zhang, Zhan-Hui, Applied Organometallic Chemistry, 2011, 25(7), 537-541

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium acetate Solvents: Dimethylformamide ;  rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  19 h, 80 °C; 80 °C → rt
1.3 Reagents: Water
Référence
Preparation of isoxazole compounds as therapeutic farnesoid X receptor agonists
, United States, , ,

Méthode de production 13

Conditions de réaction
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Potassium acetate ;  20 h, rt → 80 °C; 80 °C → rt
Référence
Aryltriazole derivatives as FXR modulators and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  15 h, 90 °C
Référence
Preparation of pyrrolopyridazine compounds as kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C
Référence
1,7-Naphthyridine derivatives as p38 MAP kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  18 h, 80 °C; cooled
Référence
Preparation of pyridin-3-amine derivatives as p38 mitogen-activated protein kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C; 80 °C → rt
Référence
Synthesis of substituted asymmetrical biphenyl amino esters as alpha helix mimetics
Williams, Anna B.; Hanson, Robert N., Tetrahedron, 2012, 68(27-28), 5406-5414

Méthode de production 18

Conditions de réaction
1.1 Reagents: Triethylamine ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  5 h, 80 °C
1.2 Reagents: Methanol
Référence
Preparation of arylboronates as inhibitors of fatty acid amide hydrolase
, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction
Référence
Use of Intramolecular 1,5-Sulfur-Oxygen and 1,5-Sulfur-Halogen Interactions in the Design of N-Methyl-5-aryl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine SMN2 Splicing Modulators
Axford, Jake; Sung, Moo Je; Manchester, John; Chin, Donovan; Jain, Monish; et al, Journal of Medicinal Chemistry, 2021, 64(8), 4744-4761

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Raw materials

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Preparation Products

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:946427-03-8)3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Numéro de commande:A1067567
État des stocks:in Stock
Quantité:5g/10g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 18:38
Prix ($):274.0/540.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946427-03-8)3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
A1067567
Pureté:99%/99%
Quantité:5g/10g
Prix ($):274.0/540.0
Courriel